Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate
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Overview
Description
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate typically involves the reaction of benzylamine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium carbonate (Na2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and increased yield. The use of high-pressure reactors and automated systems ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its reduced form using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out at room temperature.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced tetrahydropyridine derivatives
Substitution: Various substituted tetrahydropyridine derivatives
Scientific Research Applications
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as dopamine. This action is particularly relevant in the context of neurodegenerative diseases where dopamine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 1-benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methyl-1,2,3,6-tetrahydropyridine
Uniqueness
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 1-benzyl-3,4-dihydro-2H-pyridine-6-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-9H,5-6,10-11H2,1H3 |
InChI Key |
GJTQRQUBGZBXGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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